molecular formula C22H27NO5S B6431233 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide CAS No. 1904017-29-3

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B6431233
CAS No.: 1904017-29-3
M. Wt: 417.5 g/mol
InChI Key: MZUBYZBIKIJVQD-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3-(4-methanesulfonylphenyl)propanamide is a synthetic small molecule characterized by a tetrahydronaphthalene core substituted with hydroxy and methoxy groups, a propanamide linker, and a 4-methanesulfonylphenyl moiety.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-28-18-8-11-20-17(14-18)4-3-13-22(20,25)15-23-21(24)12-7-16-5-9-19(10-6-16)29(2,26)27/h5-6,8-11,14,25H,3-4,7,12-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBYZBIKIJVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Melting Point (°C) Yield Key Data
Target Compound Tetrahydronaphthalene 1-hydroxy-6-methoxy, methylenesulfonylphenyl-propanamide Hydroxy, methoxy, sulfone, propanamide N/A N/A Structural data inferred from nomenclature; no synthesis details available
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide (11) Naphthalene 6-methoxy, 4-methylsulfonylphenyl-propanamide Methoxy, sulfone, propanamide 228–230 46% IR: 3,298 cm⁻¹ (N-H), 1,658 cm⁻¹ (C=O); CHNS analysis discrepancies noted
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) Piperidine-propionamide 4-chloro-3-methoxyphenyl Chloro, methoxy, piperidine N/A 72% Light brown solid; synthesized via debenzylation
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide Oxadiazole-propanamide 4-methoxyphenyl, 3-methoxyphenyl-oxadiazole Methoxy, oxadiazole N/A N/A CAS RN: 850802-01-6; MolPort ID: 002-017-253
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) Naphthalene-sulfonamide 3-methoxybenzenesulfonamide, 4-methoxyphenylsulfonamide Sulfonamide, methoxy N/A N/A Synthesized via literature methods; unreported prior to this study

Structural and Functional Group Analysis

  • Tetrahydronaphthalene vs. Naphthalene/Piperidine Cores : The target compound’s partially saturated tetrahydronaphthalene core may confer conformational flexibility compared to fully aromatic naphthalene derivatives (e.g., Compound 11) or rigid piperidine-containing analogs (e.g., Compound 34) .
  • Sulfone vs.
  • Substituent Effects : The 6-methoxy group in the target compound contrasts with 3-methoxy or 4-chloro-3-methoxy substituents in analogs, which may alter steric hindrance or electronic effects at target binding sites .

Pharmacological Implications (Inferred from Analogs)

  • Sulfone/Sulfonamide Moieties : Sulfone groups (target compound, Compound 11) are often used to improve metabolic stability, while sulfonamides (Compound 14d) may enhance target affinity via hydrogen bonding .
  • Piperidine Derivatives : Piperidine-containing compounds (e.g., Compound 34) are common in CNS-targeted drugs due to improved blood-brain barrier penetration .

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